molecular formula C10H14N5NaO8P B12362353 CID 156588372

CID 156588372

Cat. No.: B12362353
M. Wt: 386.21 g/mol
InChI Key: GHKNVVWQYYVGSK-XXSBUZCCSA-N
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Description

The compound with the identifier “CID 156588372” is known as threonine. Threonine is an essential amino acid used in the biosynthesis of proteins. It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet .

Preparation Methods

Synthetic Routes and Reaction Conditions

Threonine can be synthesized from aspartate in bacteria such as Escherichia coli. The synthetic route involves several enzymatic steps, starting from aspartate and leading to the formation of threonine through a series of intermediates .

Industrial Production Methods

Industrial production of threonine typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce threonine by optimizing the metabolic pathways involved in its synthesis. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Threonine has a wide range of scientific research applications:

    Chemistry: Threonine is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Threonine is essential for protein synthesis and is involved in various metabolic pathways.

    Medicine: Threonine is used in nutritional supplements and is important for maintaining proper protein balance in the body.

    Industry: Threonine is used in animal feed to ensure proper growth and development of livestock.

Mechanism of Action

Threonine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. Threonine residues in proteins can undergo post-translational modifications, such as phosphorylation, which can regulate protein activity and signaling pathways .

Comparison with Similar Compounds

Threonine is similar to other amino acids such as serine and glycine. it is unique due to its hydroxyl-containing side chain, which allows it to participate in hydrogen bonding and other interactions within proteins. This makes threonine crucial for the stability and function of proteins .

List of Similar Compounds

Properties

Molecular Formula

C10H14N5NaO8P

Molecular Weight

386.21 g/mol

InChI

InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1

InChI Key

GHKNVVWQYYVGSK-XXSBUZCCSA-N

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O.[Na]

Origin of Product

United States

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